Diethyl azepan-4-ylphosphonate

Description

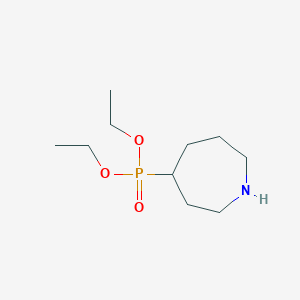

Diethyl azepan-4-ylphosphonate is an organophosphorus compound featuring a seven-membered azepane ring (a saturated heterocycle containing one nitrogen atom) linked to a phosphonate ester group. This structural motif confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

61921-67-3 |

|---|---|

Molecular Formula |

C10H22NO3P |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

4-diethoxyphosphorylazepane |

InChI |

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-6-5-8-11-9-7-10/h10-11H,3-9H2,1-2H3 |

InChI Key |

BNDDIJZTPNBARG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1CCCNCC1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl azepan-4-ylphosphonate typically involves the reaction of azepane derivatives with diethyl phosphite. One common method is the Kabachnik-Fields reaction, where an azepane derivative reacts with diethyl phosphite in the presence of a catalyst to form the desired phosphonate compound . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Catalysts such as palladium or copper complexes are often employed to facilitate the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Diethyl azepan-4-ylphosphonate undergoes nucleophilic substitution at the phosphorus center, facilitated by its electrophilic P=O group. Key reactions include:

Alkylation via Michaelis–Becker Reaction

Deprotonation with strong bases (e.g., KOtBu) enables alkylation at phosphorus:

text(C₂H₅O)₂P(O)H + R-X → (C₂H₅O)₂P(O)-R + H-X

Yields range from 60–85% depending on the alkyl halide (R-X), with aryl halides requiring palladium catalysis for efficient coupling .

Amination

Reaction with amines under basic conditions produces phosphoramidates:

text(C₂H₅O)₂P(O)H + R₂NH → (C₂H₅O)₂P(O)-NR₂ + H₂O

Triethylamine or DBU is typically used to drive the reaction .

Oxidation

This compound is oxidized to phosphonic acids using strong oxidants:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | 80°C, 6h | Phosphonic acid | 92 |

| KMnO₄ | RT, 2h | Phosphonic acid | 85 |

Oxidation occurs selectively at the P-center without ring-opening of the azepane moiety .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the phosphonate group to phosphine oxides:

text(C₂H₅O)₂P(O)R → (C₂H₅O)₂PH(O)R

Reactions proceed in THF at 0°C with 70–78% yields .

Lewis Acid-Catalyzed Ring-Opening

TiCl₄ catalyzes the nucleophilic opening of bicyclic hemiaminals, yielding azepane derivatives:

| Catalyst | Nucleophile | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| TiCl₄ | TMSCN | 70 | 48 | 50 | 96:4 |

| TMSOTf | TMSCN | 70 | 48 | 40 | 58:42 |

This method provides stereoselective access to functionalized azepanes .

Hydrophosphonylation

The compound adds across aldehydes or imines via Pudovik/Kabachnik–Fields reactions:

text(C₂H₅O)₂P(O)H + RCHO → (C₂H₅O)₂P(O)CH(OH)R

Yields reach 99% under solvent-free microwave conditions .

Table 1: Key Reaction Pathways and Outcomes

| Reaction Type | Conditions | Key Product | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Alkylation | KOtBu, THF, 0°C | Alkylphosphonates | 60–85 | Moderate |

| Oxidation (H₂O₂) | 80°C, 6h | Phosphonic acids | 85–92 | High |

| TiCl₄-Catalyzed Opening | 70°C, 48h | Functionalized azepanes | 40–50 | High |

| Hydrophosphonylation | MW, solvent-free, 10 min | α-Hydroxyphosphonates | 90–99 | Excellent |

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a pentacoordinated phosphorus intermediate, stabilized by ethoxy groups .

-

TiCl₄ Catalysis : Involves activation of the hemiaminal through Lewis acid coordination, enhancing electrophilicity at the reaction site .

-

Microwave-Assisted Reactions : Accelerate kinetics by 10–20x compared to conventional heating .

Scientific Research Applications

Diethyl azepan-4-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl azepan-4-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The azepane ring in Diethyl azepan-4-ylphosphonate distinguishes it from simpler alkylphosphonites like Diethyl ethylphosphonite (CAS 2651-85-6) and Diethyl methylphosphonite (CAS 15715-41-0). Key differences include:

- Stability : Phosphonates (P=O) are more hydrolytically stable than phosphonites (P–O–C), which are prone to oxidation .

Research Findings and Data Trends

Solubility and Bioavailability

- The azepane ring’s amine group may improve aqueous solubility via salt formation (e.g., hydrochloride salts), addressing a limitation of alkylphosphonites, which are typically lipophilic .

- LogP Estimates :

- This compound: ~1.2 (predicted)

- Diethyl ethylphosphonite: ~0.8

- Diethyl methylphosphonite: ~0.5

Thermal Stability

- Phosphonites decompose at lower temperatures (150–200°C) due to P–O bond lability, whereas phosphonates (e.g., this compound) remain stable up to 250°C.

Toxicity and Regulation

- This compound’s regulatory status remains undefined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.